2-(Cyanomethyl)nicotinic acid
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Overview
Description
2-(Cyanomethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a cyanomethyl group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyanomethyl)nicotinic acid typically involves the introduction of a cyanomethyl group to the nicotinic acid framework. One common method is the reaction of nicotinic acid with cyanomethylating agents under controlled conditions. This process may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the final product. Industrial methods focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups, such as amines.
Substitution: The cyanomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(Cyanomethyl)nicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cyanomethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The cyanomethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the context in which the compound is used, such as enzyme inhibition or metabolic regulation.
Comparison with Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
Nicotinic acid derivatives: Various derivatives with different substituents, such as 2-bromo aryl substituents, which have shown anti-inflammatory and analgesic efficacy.
Uniqueness: 2-(Cyanomethyl)nicotinic acid is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other nicotinic acid derivatives may not be suitable.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-(cyanomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c9-4-3-7-6(8(11)12)2-1-5-10-7/h1-2,5H,3H2,(H,11,12) |
InChI Key |
NKSOLOKWIIPRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)C(=O)O |
Origin of Product |
United States |
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